
2-(Diphenylmethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylmethyl)quinoline is a chemical compound with the molecular formula C22H17N . It is a quinoline derivative, which is a class of compounds that have a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinolines can be synthesized from α,β-unsaturated aldehydes . The synthesis involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline . Various synthesis protocols have been reported, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a diphenylmethyl group attached at the 2-position . The quinoline core itself is a heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
Quinolines can undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules. These transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical and Chemical Properties Analysis
The average mass of this compound is 295.377 Da, and its monoisotopic mass is 295.136108 Da .Wirkmechanismus
While the specific mechanism of action for 2-(Diphenylmethyl)quinoline is not mentioned in the retrieved papers, quinolones, a class of compounds that includes quinoline derivatives, are known to target bacterial enzymes DNA gyrase and DNA topoisomerase IV, where they stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands .
Zukünftige Richtungen
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity and potential applications in medicinal and synthetic organic chemistry . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives , as well as exploring their potential biological and pharmaceutical activities .
Eigenschaften
CAS-Nummer |
3678-74-8 |
|---|---|
Molekularformel |
C22H17N |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2-benzhydrylquinoline |
InChI |
InChI=1S/C22H17N/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)23-21/h1-16,22H |
InChI-Schlüssel |
AJWFCDRUFLWOPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
| 3678-74-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2,2'-[(4-nitrosophenyl)imino]bis-](/img/structure/B3189849.png)
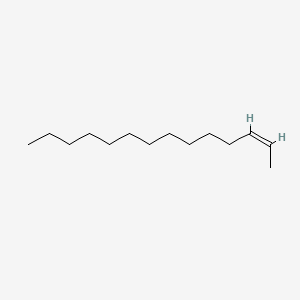
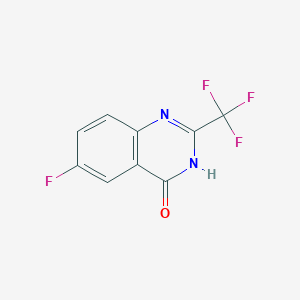
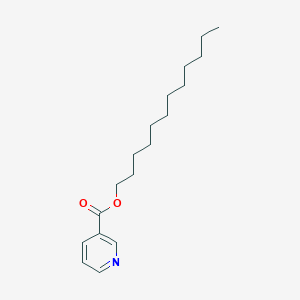
![9H-Pyrido[3,4-b]indole-6-carbonitrile](/img/structure/B3189885.png)
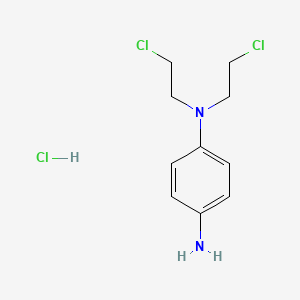
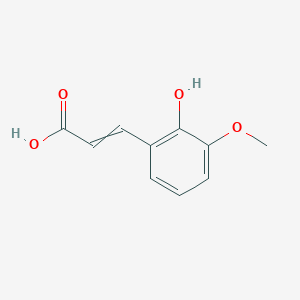
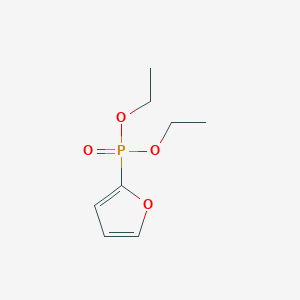
![(1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3189901.png)



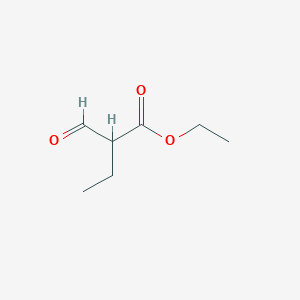
![2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B3189938.png)
